1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that features a benzodiazole ring fused with a piperazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The benzodiazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1H-1,3-benzodiazole with piperazine under specific conditions. One common method includes:
Starting Materials: 1H-1,3-benzodiazole and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can bind to various enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3-benzodiazol-1-yl)methanol
- 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
- 4-(1H-benzimidazol-2-yl)benzaldehyde
Uniqueness
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of a benzodiazole ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(18)16-6-8-17(9-7-16)13-14-11-4-2-3-5-12(11)15-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSPTJRKOPQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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